3-(azetidin-3-yloxy)propanoic acid, trifluoroacetic acid
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Overview
Description
3-(azetidin-3-yloxy)propanoic acid, trifluoroacetic acid is a compound that combines the structural features of azetidine and propanoic acid, with trifluoroacetic acid as a counterion Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with a propanoic acid derivative under basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity 3-(azetidin-3-yloxy)propanoic acid on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, oxo compounds, and reduced forms of the original compound .
Scientific Research Applications
3-(azetidin-3-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with target molecules, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-(azetidin-3-yl)-1,3-oxazolidin-2-one: A compound with an oxazolidinone ring instead of a propanoic acid moiety.
Uniqueness
3-(azetidin-3-yloxy)propanoic acid is unique due to its combination of the azetidine ring and propanoic acid, which imparts distinct chemical and biological properties. Its trifluoroacetic acid counterion also enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
2355215-73-3 |
---|---|
Molecular Formula |
C8H12F3NO5 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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